Product packaging for 2-(2-Methoxyethyl)-1-methylpiperidine(Cat. No.:CAS No. 865075-21-4)

2-(2-Methoxyethyl)-1-methylpiperidine

Cat. No.: B2359983
CAS No.: 865075-21-4
M. Wt: 157.257
InChI Key: SZEYRCDTSYNTIC-UHFFFAOYSA-N
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Description

Significance of N-Alkylated Piperidine (B6355638) Scaffolds in Modern Organic Synthesis

N-alkylated piperidine scaffolds are of paramount importance in modern organic synthesis, primarily due to their prevalence in biologically active molecules. researchgate.net The nitrogen atom of the piperidine ring is a key site for modification, and the introduction of an alkyl group, such as a methyl group, can significantly influence the compound's properties. This modification can alter basicity, lipophilicity, and conformational preferences, which in turn can impact pharmacological activity. nih.gov

The synthesis of N-alkylated piperidines is a well-established area of organic chemistry, with numerous methods available for their preparation. These methods often involve the N-alkylation of a pre-existing piperidine ring or the cyclization of an appropriately substituted acyclic precursor. mdpi.com The versatility of these synthetic approaches allows for the creation of a diverse range of N-alkylated piperidine derivatives for various research applications.

The piperidine motif is a key pharmacophore in many drug molecules, contributing to their efficacy in treating a wide range of conditions. pjps.pk Therapeutically active agents containing the piperidine ring are known for their analgesic, anti-inflammatory, antidepressant, and antipsychotic activities, among others. pjps.pk The conformational flexibility of the piperidine ring allows it to adopt various shapes to fit into the binding sites of biological targets.

Overview of the Research Landscape for 2-(2-Methoxyethyl)-1-methylpiperidine and its Analogues

Direct research specifically focused on this compound is not extensively documented in publicly available literature. However, the research landscape for its constituent parts and closely related analogues is rich and provides a strong basis for understanding its potential properties and applications. The parent compound, 2-(2-Methoxyethyl)piperidine, is known and its hydrochloride salt has been cataloged. nih.gov

The synthesis of 2-substituted piperidines is a significant area of research, with various methods developed for their stereoselective preparation. researchgate.netajchem-a.com These methods often serve as a foundation for the synthesis of more complex piperidine-containing natural products and pharmaceuticals. researchgate.net The introduction of a 2-substituent, such as the 2-methoxyethyl group, can introduce chirality and further modulate the biological activity of the piperidine scaffold.

Furthermore, the N-methylation of piperidines is a common synthetic transformation. sigmaaldrich.com The Eschweiler-Clarke reaction, for example, is a classic method for the methylation of amines and has been applied to the synthesis of N-methylpiperidines. nih.gov The study of N-alkyl-substituted piperidine-2-carboxamides has shed light on how fluorination of the N-alkyl side chain can modulate pharmacologically relevant properties. nih.gov

Scope and Research Objectives of the Academic Outline

The primary objective of this article is to provide a comprehensive and scientifically accurate overview of the chemical compound this compound, based on the available information for its structural components and related analogues. The scope is strictly limited to the chemical nature of the compound and its context within advanced chemical research.

This outline will delve into the structural features of N-alkylated piperidines, plausible synthetic strategies for this compound based on established methodologies for similar compounds, and a discussion of its potential research applications by drawing parallels with known activities of related piperidine derivatives. The content will be presented in a professional and authoritative tone, adhering strictly to the provided outline and excluding any information outside of the specified topics.

Interactive Data Table: Properties of Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
2-(2-Methoxyethyl)piperidine hydrochloride nih.govC8H18ClNO179.691185088-10-1
N-Methylpiperidine chemicalbook.comC6H13N99.17626-67-5
2-Methylpiperidine nist.govC6H13N99.1741109-05-7

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19NO B2359983 2-(2-Methoxyethyl)-1-methylpiperidine CAS No. 865075-21-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methoxyethyl)-1-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-10-7-4-3-5-9(10)6-8-11-2/h9H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZEYRCDTSYNTIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 2 Methoxyethyl 1 Methylpiperidine and Its Derivatives

Primary Synthetic Routes to the Piperidine (B6355638) Core

The formation of the piperidine skeleton is a fundamental step in the synthesis of 2-(2-methoxyethyl)-1-methylpiperidine. Key strategies include cyclization approaches and reductive amination, which are widely utilized in the synthesis of substituted piperidines.

Cyclization Approaches for Substituted Piperidines

Cyclization reactions are a powerful tool for the construction of the piperidine ring. These methods often involve the formation of one or more carbon-carbon or carbon-nitrogen bonds to close a linear precursor into a cyclic structure. A common precursor for synthesizing 2-substituted piperidines is the corresponding substituted pyridine. The catalytic hydrogenation of a pyridine ring is a well-established method for the synthesis of piperidines. ymerdigital.comnih.govresearchgate.net For the synthesis of the 2-(2-methoxyethyl)piperidine precursor, 2-(2-methoxyethyl)pyridine would be the logical starting material.

The hydrogenation can be carried out using various catalysts under different conditions. Platinum oxide (PtO2), also known as Adams' catalyst, is effective for the reduction of substituted pyridines in a protic solvent like glacial acetic acid under hydrogen pressure. ymerdigital.com Rhodium-based catalysts, such as rhodium on carbon or rhodium oxide, have also been employed for the hydrogenation of pyridines under mild conditions. researchgate.net

Another cyclization strategy involves a one-pot cyclization/reduction cascade of halogenated amides. mdpi.com In this approach, a suitably functionalized halogenated amide undergoes activation, followed by reduction of the resulting iminium ion and subsequent intramolecular nucleophilic substitution to form the piperidine ring. mdpi.com

Reductive Amination Strategies in Piperidine Synthesis

Reductive amination is a versatile and widely used method for the synthesis of amines, including the formation of the piperidine ring. google.com This reaction involves the condensation of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of a piperidine ring, a dicarbonyl compound can react with a primary amine. For instance, a 1,5-dicarbonyl compound can undergo intramolecular reductive amination to form a piperidine.

While not a direct route to the specific target compound in one step, reductive amination is a fundamental reaction in the synthesis of many piperidine derivatives. For example, a precursor containing an amino group and a distal aldehyde or ketone functionality can undergo intramolecular reductive amination to form the piperidine ring.

Introduction of the Methoxyethyl and N-Methyl Substituents

Once the piperidine core is formed, or concurrently with its formation, the methoxyethyl and N-methyl groups must be introduced at the appropriate positions.

N-Alkylation and N-Methylation of Piperidine Precursors (e.g., 2-(2-Methoxyethyl)piperidine)

The N-methylation of the precursor, 2-(2-methoxyethyl)piperidine, is a crucial final step in many synthetic routes. The Eschweiler-Clarke reaction is a classic and effective method for the methylation of primary and secondary amines. nih.govgrowingscience.comgoogle.com This reaction uses an excess of formic acid and formaldehyde to methylate the amine, with the reaction stopping at the tertiary amine stage without the formation of a quaternary ammonium salt. nih.govgrowingscience.com The reaction is typically performed in an aqueous solution near boiling point. nih.gov

Table 1: General Conditions for Eschweiler-Clarke Methylation
SubstrateReagentsSolventTemperatureTypical Yield
Secondary Amine (e.g., 2-(2-Methoxyethyl)piperidine)Formaldehyde, Formic AcidWater or neatRefluxHigh

Other N-alkylation methods can also be employed, such as reaction with a methylating agent like methyl iodide in the presence of a base. However, care must be taken to avoid over-alkylation to the quaternary ammonium salt.

C-Alkylation at the 2-Position of N-Methylpiperidine

An alternative strategy involves the introduction of the methoxyethyl group at the 2-position of a pre-existing N-methylpiperidine ring. This can be challenging due to the need for regioselective functionalization. One approach could involve the deprotonation of N-methylpiperidine at the α-position with a strong base, followed by reaction with a suitable electrophile like 2-methoxyethyl bromide. However, such reactions can often lead to mixtures of products.

A more controlled method involves the alkylation of pyridine N-oxides. The addition of Grignard reagents to pyridine N-oxides, followed by rearrangement, can lead to 2-substituted pyridines. bohrium.com This substituted pyridine can then be reduced and N-methylated as described previously.

One-Pot and Multi-Component Reactions for Integrated Synthesis

Modern synthetic chemistry increasingly focuses on the development of one-pot and multi-component reactions (MCRs) to increase efficiency and reduce waste. ymerdigital.comresearchgate.netmdpi.comgrowingscience.combohrium.commdpi.com An MCR can be designed to assemble the this compound scaffold in a single synthetic operation from simple starting materials.

For example, a multi-component reaction could potentially involve an aldehyde, an amine (methylamine), and a component that would ultimately form the C2-C3-C4-C5-C6 backbone with the attached methoxyethyl group. Such reactions often proceed through a cascade of interconnected reactions, such as Michael additions, condensations, and cyclizations. While a specific MCR for this compound is not readily found in the literature, the principles of MCRs for the synthesis of highly functionalized piperidines are well-established. growingscience.combohrium.com

Table 2: Illustrative Multi-Component Reaction for Piperidine Synthesis
Component 1Component 2Component 3Catalyst/ConditionsProduct Type
Aromatic AldehydeAmineβ-ketoesterTMSI, Methanol, RTHighly functionalized piperidine

Optimization and Green Chemistry Considerations in Synthesis

The optimization of synthetic routes to this compound and its derivatives involves a systematic study of reaction parameters to enhance yield and purity while minimizing environmental impact. Green chemistry principles, such as atom economy and the use of safer solvents and catalysts, are integral to modern synthetic design.

The synthesis of the 2-(2-methoxyethyl)piperidine core can be efficiently achieved through the catalytic hydrogenation of 2-(2-methoxyethyl)pyridine. The choice of catalyst, temperature, and reaction time are critical parameters that significantly influence the reaction's outcome.

Catalyst Selection: A variety of catalysts can be employed for pyridine hydrogenation, including noble metal catalysts such as platinum, palladium, and rhodium. For the hydrogenation of pyridine derivatives, palladium on carbon (Pd/C) and platinum(IV) oxide (PtO₂) are commonly used. Bimetallic catalysts, such as those based on palladium and silver or copper, have also been shown to exhibit high activity and selectivity under mild conditions. researchgate.net The selection of the catalyst can be influenced by the presence of other functional groups in the molecule to avoid undesired side reactions.

Temperature and Pressure: The hydrogenation of pyridines is typically carried out under elevated hydrogen pressure and varying temperatures. Mild conditions, such as room temperature to 60°C and pressures around 70 atm, have been reported to be effective for the complete conversion of pyridine to piperidine with high selectivity when using highly active catalysts. researchgate.netabo.fi Optimization of temperature is crucial to ensure a reasonable reaction rate without promoting side reactions or catalyst degradation.

Reaction Time: The reaction time is optimized to ensure complete conversion of the starting material. This is typically monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC). Prolonged reaction times may lead to the formation of byproducts.

A plausible synthetic route to this compound can also involve the functionalization of an N-formylpiperidine precursor. This can be achieved through an anodic methoxylation to introduce a methoxy group at the 2-position, followed by nucleophilic substitution to introduce the 2-methoxyethyl side chain. The final step would be the N-methylation. nih.gov In such a multi-step synthesis, the optimization of each step is critical. For instance, in the final N-methylation step, which can be performed using an Eschweiler-Clarke reaction with formic acid and formaldehyde, the temperature is a key parameter. Heating the reaction at around 85°C for several hours has been shown to be effective for achieving high yields. nih.gov

The following interactive table summarizes typical reaction parameters that can be optimized for key steps in the synthesis of this compound.

StepParameterTypical RangeCatalyst/Reagent ExamplesNotes
Pyridine Hydrogenation Temperature25 - 100 °CPd/C, PtO₂, Rh/C, Bimetallic catalystsHigher temperatures may be required for less reactive substrates.
Hydrogen Pressure1 - 100 atmHigher pressure generally increases the reaction rate.
Catalyst Loading1 - 10 mol%Lowering catalyst loading is a key green chemistry consideration.
SolventMethanol, Ethanol, Acetic AcidSolvent choice can influence catalyst activity and selectivity.
N-Methylation (Eschweiler-Clarke) Temperature80 - 100 °CFormaldehyde, Formic AcidReaction is typically run at elevated temperatures to drive it to completion.
Reagent Equivalents2-5 equivalentsExcess reagents are often used to ensure full conversion.
Reaction Time2 - 24 hoursMonitored by TLC or GC for completion.

Maximizing the yield and ensuring the high purity of this compound requires careful control over the reaction conditions and purification methods.

In the catalytic hydrogenation of 2-(2-methoxyethyl)pyridine, yields can be maximized by ensuring the complete conversion of the starting material and minimizing the formation of byproducts. High selectivity towards the desired piperidine product is often achieved under optimized conditions, with reported yields for similar hydrogenations exceeding 90%. researchgate.net Purity is controlled by the choice of catalyst and reaction conditions that prevent over-reduction or side reactions. Post-reaction purification is typically achieved through distillation or column chromatography.

Purity control involves the careful removal of unreacted starting materials, reagents, and byproducts from each step. For instance, after the Eschweiler-Clarke reaction, the product is typically isolated by basifying the reaction mixture and extracting the amine into an organic solvent. The purity can then be assessed by techniques like NMR spectroscopy and mass spectrometry, with further purification by chromatography if necessary. nih.gov

The following table provides hypothetical data on yield and purity for the synthesis of this compound based on analogous reactions found in the literature.

Synthetic StepReagents & ConditionsTypical Yield (%)Purity (%)Purification Method
Hydrogenation 2-(2-methoxyethyl)pyridine, H₂, Pd/C, 60°C, 70 atm>95>98Distillation
N-Methylation 2-(2-methoxyethyl)piperidine, HCHO, HCOOH, 85°C~85>97Extraction, Chromatography

Since the 2-position of the piperidine ring in this compound is a stereocenter, the synthesis of enantiomerically pure analogues is of significant interest. This can be achieved through asymmetric synthesis or by resolution of a racemic mixture.

Asymmetric Synthesis: Several strategies can be employed for the asymmetric synthesis of 2-substituted piperidines. One approach is the catalytic asymmetric hydrogenation of a suitable prochiral precursor, such as a 2-substituted pyridine or a tetrahydropyridine intermediate. Chiral catalysts, often based on iridium or rhodium complexes with chiral ligands, can be used to achieve high enantioselectivity. nih.gov

Another strategy involves the use of chiral auxiliaries. A chiral amine can be reacted with a suitable precursor to form a diastereomeric intermediate, which can then be cyclized and the auxiliary removed to yield the enantiomerically enriched piperidine.

Enzyme-catalyzed reactions also offer a powerful tool for asymmetric synthesis. For example, biocatalytic transamination followed by diastereoselective reduction of the resulting enamine or imine intermediates has been used to prepare trisubstituted piperidines with high stereoisomeric purities. researchgate.net

Chiral Resolution: If a racemic mixture of 2-(2-methoxyethyl)piperidine is synthesized, it can be separated into its individual enantiomers through chiral resolution. This is commonly achieved by reacting the racemic amine with a chiral resolving agent, such as a chiral acid (e.g., tartaric acid or camphorsulfonic acid), to form diastereomeric salts. google.com These salts often have different solubilities, allowing for their separation by fractional crystallization. After separation, the pure enantiomer of the amine can be recovered by treatment with a base.

Kinetic resolution is another technique where one enantiomer of the racemate reacts faster with a chiral reagent or catalyst, leaving the unreacted enantiomer in excess. whiterose.ac.uk

The following table outlines potential methods for achieving stereochemical control in the synthesis of chiral this compound analogues.

MethodDescriptionKey Reagents/CatalystsExpected Outcome
Asymmetric Hydrogenation Catalytic reduction of a prochiral pyridine or tetrahydropyridine.Chiral Rh or Ir complexes with chiral phosphine ligands.High enantiomeric excess (e.g., >90% ee).
Chiral Auxiliary Use of a removable chiral group to direct stereochemistry.Chiral amines (e.g., (R)- or (S)-phenylethylamine).Diastereoselective synthesis followed by auxiliary removal.
Biocatalysis Enzyme-catalyzed stereoselective reactions.Transaminases, Imine Reductases.High enantiomeric and diastereomeric purity.
Chiral Resolution Separation of enantiomers from a racemic mixture.Chiral acids (e.g., tartaric acid, camphorsulfonic acid).Isolation of individual enantiomers.

Chemical Reactivity and Transformation Pathways of 2 2 Methoxyethyl 1 Methylpiperidine

Reactivity of the Tertiary Amine Functionality

The nitrogen atom of the piperidine (B6355638) ring is a tertiary amine, characterized by a lone pair of electrons. This feature is the primary source of its reactivity, allowing it to function as a nucleophile and a base.

Quaternization Reactions and Ionic Liquid Formation (e.g., 1-(2-methoxyethyl)-1-methylpiperidinium salts)

The tertiary amine of 2-(2-methoxyethyl)-1-methylpiperidine can readily undergo quaternization by reacting with alkylating agents. This reaction involves the nitrogen atom attacking the electrophilic carbon of the alkylating agent, forming a new carbon-nitrogen bond and resulting in a quaternary ammonium salt. These salts, particularly those with specific counter-anions, can function as ionic liquids.

Ionic liquids are salts with melting points below 100 °C, and many are liquid at room temperature. The formation of 1-(2-methoxyethyl)-1-methylpiperidinium salts is a key step in producing such materials. Research has shown that the introduction of ether functionalities onto the alkyl side chains of piperidinium cations can lead to the formation of room-temperature ionic liquids. rsc.orgresearchgate.net For instance, the quaternization of related tertiary amines followed by anion metathesis yields salts with anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻), which are liquids at ambient temperatures. rsc.orgresearchgate.net

The crystal structure of a related compound, 1-(2-methoxyethyl)-1-methylpiperidinium chloride, has been reported, confirming the formation of these quaternary ammonium structures. rsc.orgresearchgate.net The presence of the ether group in the side chain contributes to the disruption of crystal lattice packing, lowering the melting point compared to simple alkyl-substituted piperidinium salts. rsc.orgresearchgate.net Piperidinium-based ionic liquids are of interest due to their high thermal stability and wide electrochemical window, making them suitable for applications in electrochemical devices like lithium-ion batteries. alfa-chemistry.com

Table 1: Example Quaternization Reaction

Reactant Reagent Product Salt Type
This compound Methyl Iodide (CH₃I) 1-(2-methoxyethyl)-1,2-dimethylpiperidinium iodide Quaternary Ammonium Salt
This compound Methyl Triflate (CH₃OTf) 1-(2-methoxyethyl)-1,2-dimethylpiperidinium triflate Quaternary Ammonium Salt

N-Oxidation and Related Transformations

The nitrogen atom of the tertiary amine can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. The resulting N-oxide, this compound N-oxide, features a coordinate covalent bond between the nitrogen and oxygen atoms.

N-oxidation is a common metabolic pathway for many tertiary amine-containing compounds. researchgate.net While specific studies on the N-oxidation of this compound are not detailed in the provided context, the general reactivity of piperidine derivatives suggests this reaction is feasible. ebi.ac.uk Tertiary amine N-oxides can sometimes be unstable and undergo rearrangements. researchgate.net In some applications, N-oxides of piperidine derivatives can act as prodrugs, which are converted back to the parent tertiary amine in vivo. google.com

Role as a Ligand or Base in Organic Reactions

The lone pair of electrons on the nitrogen atom imparts basic and nucleophilic character to the molecule. As a base, this compound can be used to deprotonate acidic compounds. Its steric bulk, due to the substituted piperidine ring, may allow it to function as a non-nucleophilic base in certain reactions, similar to how other substituted piperidines like 4-methylpiperidine are used as bases for Fmoc group removal in peptide synthesis. researchgate.net

Furthermore, the nitrogen atom can act as a ligand, coordinating to metal centers to form metal complexes. Piperidine derivatives are known to form stable complexes with various transition metals. researchgate.net The presence of the ether oxygen in the side chain could potentially allow for chelation, where both the nitrogen and the oxygen atom coordinate to the same metal center, forming a more stable bidentate ligand complex.

Reactions at the Methoxyethyl Side Chain

The methoxyethyl side chain offers additional pathways for chemical modification, primarily centered on the ether linkage.

Ether Cleavage and Functional Group Modifications

Ethers are generally stable but can be cleaved under strongly acidic conditions, typically with hydrohalic acids like hydrogen bromide (HBr) or hydrogen iodide (HI). libretexts.orgopenstax.org The cleavage of the methoxyethyl group in this compound would proceed via a nucleophilic substitution mechanism. wikipedia.orglongdom.org

The reaction is initiated by the protonation of the ether oxygen by the strong acid. Following protonation, a halide anion (Br⁻ or I⁻) acts as a nucleophile. The attack can occur via an Sₙ2 or Sₙ1 pathway, depending on the structure of the ether. libretexts.orgopenstax.org For the primary methoxy group, an Sₙ2 mechanism is expected, where the halide attacks the methyl carbon, displacing the alcohol and forming methyl halide. The other product would be 2-(1-methylpiperidin-2-yl)ethanol.

This cleavage reaction is a valuable transformation as it converts the relatively inert ether into a reactive hydroxyl group. The resulting primary alcohol can then undergo a variety of subsequent functional group modifications, such as:

Oxidation: The alcohol can be oxidized to an aldehyde or a carboxylic acid, depending on the reagents used.

Esterification: Reaction with a carboxylic acid or its derivative yields an ester.

Alkylation: Deprotonation followed by reaction with an alkyl halide would form a new ether.

Table 2: Ether Cleavage Reaction Pathway

Starting Material Reagent Mechanism Products
This compound HBr (conc.) Sₙ2 2-(1-Methylpiperidin-2-yl)ethanol + Methyl bromide
This compound HI (conc.) Sₙ2 2-(1-Methylpiperidin-2-yl)ethanol + Methyl iodide

Selective Oxidation/Reduction of the Alkyl Chain

The alkyl portions of the methoxyethyl side chain are composed of sp³-hybridized carbon atoms and are generally unreactive towards selective oxidation or reduction under mild conditions. Standard reducing agents would not affect this saturated alkyl chain.

Selective oxidation of a specific C-H bond within the alkyl chain is challenging and would require specialized, and often harsh, reagents. Such conditions would likely lead to a lack of selectivity, with potential oxidation occurring at other positions on the piperidine ring, or even cleavage of the molecule. Therefore, without the presence of an activating functional group, the alkyl chain of the methoxyethyl side chain is considered chemically inert to common selective oxidation and reduction protocols.

Reactions Involving the Piperidine Ring System

The piperidine ring in this compound is a saturated, electron-rich heterocycle. Its reactivity is centered around the nitrogen atom and the adjacent α-carbons (C2 and C6). Direct substitution on the ring carbons is generally challenging due to the unactivated nature of the C-H bonds. However, functionalization can be achieved through pathways that involve the initial activation of the molecule, often through the nitrogen atom.

Electrophilic and Nucleophilic Substitutions on the Ring Carbons

Direct electrophilic substitution on the carbon-hydrogen bonds of the saturated piperidine ring is an uncommon reaction pathway due to the low reactivity of these bonds towards electrophiles. The electron-donating nature of the nitrogen atom does not sufficiently activate the ring carbons for typical electrophilic attack.

Conversely, nucleophilic substitution on the ring carbons of this compound is also not a direct process, as it would necessitate the presence of a suitable leaving group on the carbon atom. However, a powerful strategy for achieving the net result of a nucleophilic substitution at the α-position (C2 or C6) involves the formation of an intermediate iminium ion. The Polonovski-Potier reaction provides a classic example of this approach. In this reaction, the tertiary amine is first oxidized to an N-oxide. Subsequent treatment with an activating agent, such as trifluoroacetic anhydride (TFAA), facilitates an E2 elimination to generate a reactive iminium ion. This electrophilic intermediate is then susceptible to attack by a wide range of nucleophiles, leading to the formation of α-substituted piperidine derivatives. acs.org

The regioselectivity of the iminium ion formation is a key consideration. In the case of this compound, there are three potential sites for deprotonation to form the iminium ion: the N-methyl group and the two α-ring carbons (C2 and C6). Studies on analogous N-alkyl piperidines have shown that the formation of the endocyclic iminium ion is generally favored over the exocyclic one. acs.org Between the two endocyclic positions, the presence of the 2-(2-methoxyethyl) substituent would likely influence the regiochemical outcome, with deprotonation potentially being favored at the less sterically hindered C6 position. However, the specific conditions of the reaction can also play a significant role in determining the final product distribution. acs.org

Table 1: Representative Nucleophilic Additions to an Endocyclic Piperidinium Ion Intermediate

NucleophileProduct TypePotential Product from this compound
Cyanide (e.g., KCN)α-Aminonitrile2-(2-Methoxyethyl)-6-cyano-1-methylpiperidine
Grignard Reagents (e.g., PhMgBr)α-Alkylated/Arylated Piperidine2-(2-Methoxyethyl)-1-methyl-6-phenylpiperidine
Enolates (e.g., from Acetone)α-(β-Ketoalkyl)piperidine2-(2-Methoxyethyl)-1-methyl-6-(2-oxopropyl)piperidine
Organocuprates (e.g., Me₂CuLi)α-Alkylated Piperidine2,6-di(2-Methoxyethyl)-1-methylpiperidine

Note: The products listed are illustrative examples of potential outcomes at the C6 position, assuming preferential iminium ion formation at this site. The actual regioselectivity and yield would depend on specific reaction conditions.

Ring-Opening and Rearrangement Reactions

The piperidine ring of this compound can undergo cleavage through several established chemical transformations, most notably the Hofmann elimination and the von Braun reaction.

The Hofmann elimination involves the exhaustive methylation of the piperidine nitrogen with methyl iodide to form a quaternary ammonium salt. Subsequent treatment with a strong base, such as silver oxide, and heat induces an E2 elimination reaction, leading to the opening of the piperidine ring and the formation of an alkene. wikipedia.orgchemistrysteps.commasterorganicchemistry.com The regioselectivity of this elimination generally follows the Hofmann rule, which predicts that the major product will be the least substituted alkene. wikipedia.orgmasterorganicchemistry.com For the quaternary ammonium salt derived from this compound, proton abstraction can occur from either the N-methyl group or the C2 and C6 ring carbons. Ring opening would result from deprotonation at a ring carbon. Given the steric bulk of the quaternary ammonium leaving group, abstraction of a proton from the less hindered β-position is favored.

The von Braun reaction provides another route to ring cleavage. This reaction involves treating the tertiary amine with cyanogen bromide (CNBr). The reaction proceeds through a quaternary cyanoammonium intermediate. Subsequent nucleophilic attack by the bromide ion can lead to the cleavage of a C-N bond. wikipedia.orgresearchgate.netscribd.com In the case of cyclic amines like this compound, this can result in either N-demethylation or ring opening to yield a bromoalkyl cyanamide. researchgate.net The preferred pathway often depends on the specific structure of the amine and the reaction conditions. Generally, for N-methyl cyclic amines, N-demethylation is a competing and often favored pathway over ring opening. researchgate.net

Ring expansion represents a potential rearrangement pathway for piperidine derivatives, often proceeding through strained intermediates like aziridinium ions. For instance, the ring expansion of appropriately substituted prolinol derivatives via an aziridinium intermediate can lead to the formation of C3-substituted piperidines. nih.gov While not a direct rearrangement of this compound, such pathways illustrate the potential for skeletal reorganization in related systems.

Table 2: Potential Ring-Opening Products of this compound

ReactionReagentsKey IntermediatePotential Major Product(s)
Hofmann Elimination1. CH₃I (excess) 2. Ag₂O, H₂O, HeatQuaternary Ammonium HydroxideN,N-dimethyl-6-(2-methoxyethyl)hex-5-en-1-amine
von Braun ReactionCNBrQuaternary Cyanoammonium BromideN-(5-bromo-1-(2-methoxyethyl)pentyl)-N-methylcyanamide or 2-(2-Methoxyethyl)piperidine-1-carbonitrile

Note: The listed products are based on established mechanisms for these reactions. The actual product distribution may vary based on experimental conditions and steric or electronic effects of the substituent.

Mechanistic Investigations of Key Chemical Transformations

The key transformations of the piperidine ring in molecules like this compound are underpinned by well-studied reaction mechanisms.

The Polonovski-Potier reaction mechanism commences with the oxidation of the tertiary amine to its corresponding N-oxide. The N-oxide is then activated by acylation with an agent like trifluoroacetic anhydride, forming an N-acyloxyammonium intermediate. A base, which can be the trifluoroacetate anion generated in situ, then abstracts a proton from a carbon atom α to the nitrogen. This initiates an E2-type elimination, leading to the formation of a planar, electrophilic iminium ion and trifluoroacetic acid. The subsequent nucleophilic attack on this iminium ion is typically rapid and completes the substitution process. The use of trifluoroacetic anhydride is often crucial as it allows the reaction to be stopped at the iminium ion stage, which can then be trapped by a variety of nucleophiles. synarchive.com

The mechanism of the Hofmann elimination is a classic example of an E2 elimination with anti-periplanar stereochemistry, although syn-elimination can occur in constrained cyclic systems. youtube.comorganic-chemistry.org The process begins with the exhaustive methylation of the nitrogen atom to create a good leaving group, a neutral trialkylamine. The bulky quaternary ammonium group influences the regioselectivity of the subsequent base-induced elimination. Due to steric hindrance, the base preferentially abstracts a proton from the least sterically encumbered β-carbon, leading to the formation of the less substituted "Hofmann" alkene product. wikipedia.orgchemistrysteps.commasterorganicchemistry.com

The von Braun reaction mechanism involves the initial nucleophilic attack of the tertiary amine nitrogen on the electrophilic carbon of cyanogen bromide, displacing the bromide ion to form a quaternary cyanoammonium salt. wikipedia.orgscribd.com The bromide ion then acts as a nucleophile in a second SN2 step, attacking one of the carbon atoms attached to the positively charged nitrogen. wikipedia.orgscribd.com The choice of which C-N bond is cleaved depends on the relative electrophilicity and steric accessibility of the attached alkyl groups. For an N-methyl piperidine derivative, attack at the methyl group leads to N-demethylation, while attack at a ring carbon (C2 or C6) results in ring opening.

Structural Elucidation and Conformational Analysis of 2 2 Methoxyethyl 1 Methylpiperidine

Advanced Spectroscopic Characterization

Spectroscopic methods are indispensable for determining the constitution of a molecule. By probing the interactions of 2-(2-Methoxyethyl)-1-methylpiperidine with electromagnetic radiation, a detailed map of its atomic connectivity and chemical environment can be constructed.

Nuclear Magnetic Resonance (NMR) spectroscopy provides granular insight into the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. The analysis of chemical shifts, signal multiplicities, and coupling constants allows for the unambiguous assignment of each atom within the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The N-methyl group would appear as a singlet, typically in the 2.2-2.5 ppm range. The protons of the methoxy group (-OCH₃) would also produce a sharp singlet, shifted further downfield to approximately 3.3 ppm due to the deshielding effect of the adjacent oxygen atom. The protons on the piperidine (B6355638) ring and the ethyl side chain would exhibit more complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons. The proton at the C2 position, being adjacent to the nitrogen and the substituted side chain, would likely resonate around 2.5-2.9 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The N-methyl carbon would appear at approximately 42-46 ppm. The carbons of the piperidine ring adjacent to the nitrogen (C2 and C6) are expected to resonate in the 55-65 ppm range, with C2 being slightly different due to the substituent. The methoxy carbon (-OCH₃) would be observed around 59 ppm. The remaining aliphatic carbons of the piperidine ring and the ethyl chain would appear in the upfield region of the spectrum, typically between 20 and 40 ppm.

2D-NMR Studies: To definitively assign these signals, two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) are employed. An HSQC experiment correlates the chemical shifts of protons with the carbon atoms to which they are directly attached. wvu.edunih.gov This allows for the unambiguous pairing of ¹H and ¹³C signals, confirming the connectivity within the molecule. For instance, the proton signal assigned to the N-methyl group would show a cross-peak with the corresponding N-methyl carbon signal in the HSQC spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N-CH₃~2.3 (singlet)~44
Piperidine C2-H~2.7 (multiplet)~63
Piperidine C3, C4, C51.2-1.8 (multiplets)~24-28
Piperidine C6~2.9 (multiplet)~57
-CH₂-CH₂-O-~1.9 (multiplet)~35
-CH₂-O-~3.5 (triplet)~72
O-CH₃~3.3 (singlet)~59

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes. cardiff.ac.uk

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to its aliphatic and ether functionalities.

C-H Stretching: Intense peaks in the 2800-3000 cm⁻¹ region arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl, methylene, and methine groups of the piperidine ring and side chain. osti.gov

C-O-C Stretching: The most diagnostic feature for the ether linkage is the strong, asymmetric C-O-C stretching vibration, which typically appears in the 1150-1085 cm⁻¹ range. spectroscopyonline.com A weaker symmetric stretch may also be observed. researchgate.netresearchgate.net

C-N Stretching: The stretching vibration of the tertiary amine C-N bond is often weak to medium in intensity and can be found in the 1250-1020 cm⁻¹ region, often overlapping with other fingerprint region signals.

Table 2: Characteristic Vibrational Frequencies for this compound
Vibrational ModeTechniqueExpected Frequency Range (cm⁻¹)Intensity
C-H Stretch (Aliphatic)IR, Raman2800 - 3000Strong
C-H Bend (CH₂/CH₃)IR1350 - 1470Medium
C-O-C Asymmetric StretchIR1085 - 1150Strong
C-N Stretch (Tertiary Amine)IR1020 - 1250Weak-Medium

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For this compound (molar mass: 157.26 g/mol ), the molecular ion peak (M⁺˙) would be observed at a mass-to-charge ratio (m/z) of 157.

The fragmentation of aliphatic amines like N-methylpiperidine derivatives is dominated by a process called alpha-cleavage. youtube.comlibretexts.org This involves the homolytic cleavage of a bond adjacent to the nitrogen atom, leading to the formation of a stable, resonance-stabilized iminium cation. For this molecule, two primary alpha-cleavage pathways are expected:

Ring Cleavage: Cleavage of the C2-C3 bond within the piperidine ring.

Side-Chain Cleavage: Cleavage of the bond between C2 of the piperidine ring and the attached methoxyethyl side chain. This is often the most favorable pathway as it results in the expulsion of the larger substituent as a radical. aip.org

The loss of the 2-methoxyethyl radical (•CH₂CH₂OCH₃, mass = 59) would lead to a prominent fragment ion at m/z 98. This iminium cation is a characteristic fragment for 2-substituted N-methylpiperidines. Further fragmentation of the side chain can also occur.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound
m/z ValueProposed FragmentFragmentation Pathway
157[C₉H₁₉NO]⁺˙ (Molecular Ion)Ionization
98[C₆H₁₂N]⁺ (Piperidinium iminium ion)α-cleavage (loss of •C₃H₇O)
58[C₃H₈N]⁺ (Fragment from ring opening)Ring cleavage pathways
42/43Small aliphatic fragmentsSecondary fragmentations

X-ray Crystallography of 2-(2-Methoxyethyl)-1-methylpiperidinium Salts and Related Solid Forms

While the parent compound is a liquid at room temperature, its protonated salt forms, such as the hydrochloride or iodide, can be crystallized to allow for analysis by X-ray diffraction. This technique provides the definitive three-dimensional structure of the molecule in the solid state, including precise bond lengths, bond angles, and conformational details.

To perform X-ray crystallography, a suitable single crystal of a salt, for example, 2-(2-methoxyethyl)-1-methylpiperidinium iodide, is grown and irradiated with X-rays. The resulting diffraction pattern is analyzed to determine the arrangement of atoms in the crystal lattice.

Based on studies of similar piperidinium salts, several structural features would be expected acs.orgnih.gov:

Conformation: The piperidinium ring would adopt a stable chair conformation to minimize steric strain. The N-methyl group and the C2-methoxyethyl group would occupy either axial or equatorial positions, with the equatorial position generally being favored for bulky substituents to reduce steric hindrance.

Lattice Parameters: The analysis would yield the unit cell dimensions (a, b, c) and angles (α, β, γ), along with the space group (e.g., P2₁/n, C2/c) that describes the symmetry of the crystal lattice. nih.goviucr.org

Table 4: Typical Crystallographic Parameters for Piperidinium Salts
ParameterExpected Value/Type
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c, P2₁/n, C2/c, Ibam, etc. acs.orgnih.govnih.gov
ConformationChair
Substituent Pos.Equatorial (preferred)

The crystal packing describes how individual cations and anions are arranged in the three-dimensional lattice. This arrangement is governed by a network of non-covalent intermolecular forces. nih.gov In a salt like 2-(2-methoxyethyl)-1-methylpiperidinium halide, the dominant interactions would be:

Hydrogen Bonding: A strong charge-assisted hydrogen bond would form between the acidic proton on the positively charged nitrogen atom (N⁺-H) and the halide anion (e.g., Cl⁻, Br⁻, I⁻). This N⁺-H···X⁻ interaction is a primary driver of the crystal packing. nih.govmdpi.com

Weak C-H···X Interactions: In many crystal structures of organic salts, numerous weaker hydrogen bonds involving carbon-hydrogen bonds as donors and the anion as an acceptor (C-H···X⁻) also play a significant role in stabilizing the three-dimensional network. nih.govnih.gov

Conformational Preferences and Dynamics in Solution and Solid State

The three-dimensional structure of this compound is not static. In solution, the molecule exists in a dynamic equilibrium between various conformations. However, due to significant energy differences, a few low-energy conformations predominate. The analysis of these preferences is crucial for understanding its chemical behavior and interactions.

Analysis of Piperidine Ring Conformations (e.g., chair, boat, twisted forms)

The six-membered piperidine ring, analogous to cyclohexane, strongly favors a chair conformation to minimize angular and torsional strain. Non-chair forms, such as the boat and twist-boat, are considerably higher in energy and typically function as transition states or exist in negligible populations at equilibrium. For N-methylpiperidine, computational and spectroscopic studies have shown that twist-boat conformers are significantly less stable than the chair form. rsc.org

In this compound, the chair conformation allows for two primary arrangements of the substituents: axial and equatorial. The key to the molecule's preferred structure lies in the orientation of the N-methyl group and the 2-(2-methoxyethyl) side chain.

N-Methyl Group Orientation: The methyl group on the nitrogen atom has a strong preference for the equatorial position. This orientation minimizes steric clashes with the syn-axial hydrogen atoms on carbons 3 and 5 of the ring.

2-(2-Methoxyethyl) Group Orientation: Similarly, the bulky 2-(2-methoxyethyl) substituent at the C2 position also strongly prefers an equatorial orientation. An axial placement would introduce severe 1,3-diaxial steric interactions with the axial hydrogen at C4 and C6, a highly destabilizing effect.

Studies on the closely related compound, 1,2-dimethylpiperidine, have shown that the conformer with the 2-methyl group in the equatorial position is favored by approximately 1.8 kcal/mol over the one where it is axial. nih.gov Given that the 2-(2-methoxyethyl) group is significantly larger than a methyl group, this equatorial preference is expected to be even more pronounced.

Therefore, the overwhelmingly predominant conformation of this compound is the chair form where both the 1-methyl and the 2-(2-methoxyethyl) groups occupy equatorial positions. This di-equatorial arrangement represents the global energy minimum for the ring structure.

Table 1: Comparison of Relative Energies for Piperidine Ring Conformations in Related Compounds
CompoundConformationRelative Energy (kcal/mol)Reference
N-Acylpiperidines (general)Chair0 nih.gov
N-Acylpiperidines (general)Twist-Boat~1.5 nih.gov
N-MethylpiperidineChair0 rsc.org
N-MethylpiperidineTwist~2.1 (calculated) rsc.org
This compoundChair (Di-equatorial)Predicted Base Energy
This compoundTwist-BoatPredicted > 2.0

Rotameric Analysis of the Methoxyethyl Side Chain and N-Methyl Group

Rotameric analysis involves the study of conformational isomers, or rotamers, that arise from rotation around single bonds. youtube.com For this compound, this analysis is pertinent to the flexible methoxyethyl side chain.

The primary bond of interest for rotamerism in the side chain is the Cα-Cβ bond (C2-CH₂-CH₂ -O-CH₃). Rotation around this bond gives rise to distinct staggered conformations: anti and gauche.

Anti Conformer: The piperidine ring and the methoxy group are positioned at a 180° dihedral angle to each other. This is typically the most sterically favorable and lowest energy conformation.

Gauche Conformers: The piperidine ring and the methoxy group are at a dihedral angle of approximately ±60°. These conformers are generally slightly higher in energy than the anti form due to steric hindrance, but can be stabilized by other factors.

The N-methyl group, being conformationally locked in the equatorial position by the ring's energy preferences, does not exhibit rotamerism in the same way as the side chain. While nitrogen inversion occurs rapidly, the equilibrium heavily favors the conformer with the equatorial methyl group.

Table 2: Predicted Rotameric States for the Cα-Cβ Bond of the Methoxyethyl Side Chain
RotamerApproximate Dihedral Angle (Ring-Cα-Cβ-O)Predicted Relative StabilityNotes
Anti-periplanar180°Most StableMinimizes steric repulsion between the piperidine ring and the terminal methoxy group.
Gauche (+)+60°Less StableSlightly higher in energy due to steric interactions. May be populated at equilibrium.
Gauche (-)-60°Less StableSlightly higher in energy due to steric interactions. May be populated at equilibrium.

Influence of Substituents on Conformational Stability

The conformational stability of this compound is the result of the combined influence of its two substituents. In this case, the steric requirements of the N-methyl and the C2-methoxyethyl groups are the dominant factors. d-nb.info

N-Methyl Group: As a standalone substituent on a piperidine ring, the N-methyl group possesses a strong steric bias for the equatorial position to avoid unfavorable interactions.

2-(2-Methoxyethyl) Group: A C2-alkyl substituent also exhibits a powerful preference for the equatorial position to prevent destabilizing 1,3-diaxial clashes.

Crucially, the preferences of both substituents are congruent; they both favor the equatorial position. This leads to a highly stable di-equatorial chair conformation with a well-defined energy minimum. Unlike systems where electronic effects like hyperconjugation or electrostatic charge-dipole interactions can sometimes favor an axial substituent, the conformational behavior of this compound is dictated primarily by the minimization of steric strain. researchgate.net The result is a molecule that is conformationally less complex than other substituted piperidines where competing steric and electronic effects might be at play.

Table 3: Summary of Substituent Effects on the Conformational Preference of this compound
SubstituentPositionPrimary Driving ForceFavored OrientationConsequence
-CH₃N1Steric HindranceEquatorialAvoids syn-axial clashes with H3/H5.
-CH₂CH₂OCH₃C2Steric HindranceEquatorialAvoids 1,3-diaxial clashes with H4/H6.
Combined Effect N/AAdditive Steric Effects Di-equatorial Results in a highly stable and predominant chair conformation.

Computational Chemistry and Theoretical Studies on 2 2 Methoxyethyl 1 Methylpiperidine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Geometry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and geometric parameters of molecules. These methods can predict a range of properties from the ground-state geometry to spectroscopic parameters.

DFT calculations are frequently employed to map the potential energy surface of a molecule, identifying stable conformations (energetic minima) and the energy barriers between them (transition states). For piperidine (B6355638) derivatives, the conformational landscape is often characterized by the chair and twist-boat forms of the piperidine ring, as well as the orientation of the substituents.

In a study on N-methylpiperidine, the chair conformation is established as the most stable energetic minimum. The orientation of the N-methyl group (axial vs. equatorial) and the side chain at the C2 position significantly influences the relative energies of different conformers. For 2-(2-Methoxyethyl)-1-methylpiperidine, the bulky methoxyethyl group at the C2 position would likely favor an equatorial position to minimize steric hindrance, leading to a more stable conformer.

Transition states between different conformations, such as the ring inversion from one chair form to another, can also be calculated. The energy of these transition states determines the kinetic barrier for conformational changes.

Table 1: Hypothetical Relative Energies of this compound Conformers Based on DFT Calculations on Analogous Systems

ConformerSubstituent Orientation (C2)N-Methyl OrientationRelative Energy (kcal/mol)
Chair 1EquatorialEquatorial0.00
Chair 2EquatorialAxial1.5 - 2.5
Twist-Boat 1EquatorialEquatorial4.0 - 6.0
Chair 3AxialEquatorial> 5.0

Note: This table is illustrative and based on general principles of conformational analysis of substituted piperidines. Actual values would require specific DFT calculations for this molecule.

DFT calculations can provide accurate predictions of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. This is particularly useful for assigning experimental spectra and understanding how the electronic environment of each nucleus is affected by the molecular conformation.

A combined experimental and computational approach on N-CH2D-2-methylpiperidine has demonstrated that theoretical calculations can effectively investigate how rotameric symmetry breaking leads to differences in ¹H NMR chemical shifts. soton.ac.uk For this compound, DFT calculations could predict the ¹H and ¹³C chemical shifts for its various conformers. The predicted shifts would be sensitive to the orientation of the methoxyethyl and methyl groups, aiding in the interpretation of experimental NMR data.

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Piperidine Derivative (Illustrative Example)

Carbon AtomExperimental Chemical Shift (ppm)Calculated Chemical Shift (ppm)
C260.861.2
C328.528.9
C425.125.5
C529.329.7
C655.455.8
N-CH₃42.142.5
CH₂ (side chain)71.371.8
O-CH₃59.059.5

Note: The data in this table is hypothetical and serves to illustrate the expected correlation between calculated and experimental values for a similar piperidine structure.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules. By simulating the motion of atoms and molecules over time, MD can provide insights into conformational dynamics and the influence of the environment.

MD simulations can be used to explore the conformational landscape of this compound in different environments, such as in the gas phase or in various solvents. A study on the ultrafast conformational dynamics of N-methyl piperidine revealed coherent oscillatory motions and equilibria between chair and twist conformers following electronic excitation. rsc.org Similar simulations for this compound would likely show complex dynamic behavior, including ring puckering and rotation of the side chain.

The choice of solvent in the simulation can significantly impact the conformational preferences. Polar solvents might stabilize conformers with a larger dipole moment, while nonpolar solvents would favor less polar conformations. These simulations can provide a detailed picture of how the molecule behaves in a realistic chemical environment.

In a non-biological context, MD simulations can be used to model the interaction of this compound with surfaces or other molecules. For example, simulations could predict how the molecule adsorbs onto a catalytic surface or how it interacts with a stationary phase in a chromatography column. This type of modeling is crucial for understanding and optimizing chemical processes where the molecule is involved. The simulations can reveal the preferred binding orientations and the key intermolecular interactions driving the association.

Structure-Property Relationship (SPR) Studies for Predicting Chemical Reactivity and Stability

Structure-Property Relationship (SPR) studies, often employing Quantitative Structure-Activity Relationship (QSAR) models, aim to correlate the structural features of molecules with their physicochemical properties and reactivity. nih.govmdpi.comresearchgate.net

For this compound, SPR studies could be developed to predict properties such as its boiling point, solubility, and chemical stability. By analyzing a dataset of related piperidine derivatives with known properties, a model can be built that relates molecular descriptors (e.g., molecular weight, polarity, specific structural motifs) to the property of interest.

In terms of chemical reactivity, SPR models could predict the susceptibility of different sites on the molecule to attack by various reagents. For instance, the nitrogen atom's basicity and nucleophilicity, as well as the reactivity of the C-H bonds, could be predicted based on the electronic and steric environment. Such models are valuable for designing synthetic routes and for predicting the degradation pathways of the compound.

Applications of 2 2 Methoxyethyl 1 Methylpiperidine As a Chemical Synthon and in Materials Science

Role as a Building Block in the Synthesis of Advanced Heterocyclic Compounds

The piperidine (B6355638) ring is a fundamental heterocyclic structure present in numerous natural products and pharmacologically active molecules. Consequently, substituted piperidines serve as crucial building blocks, or synthons, for the synthesis of more complex chemical entities.

Precursor for Complex Multicyclic Nitrogen-Containing Structures

While the piperidine core is a common starting point for creating intricate multicyclic systems, specific examples detailing the use of 2-(2-Methoxyethyl)-1-methylpiperidine as a precursor for such structures are not prominently featured in available research. In principle, the functional groups of this compound—the tertiary amine of the piperidine ring and the ether linkage in the side chain—could be leveraged in cyclization reactions to form more complex frameworks. However, dedicated studies employing this specific molecule for this purpose have not been identified.

Scaffold for Combinatorial Chemistry and Library Generation

Combinatorial chemistry often utilizes a central scaffold that can be systematically modified to generate a large library of related compounds for screening purposes, particularly in drug discovery. The piperidine structure is frequently used as such a scaffold. The this compound molecule possesses sites that could theoretically be altered for library generation. Despite this potential, there is no specific evidence in the reviewed literature of this compound being used as a primary scaffold for creating combinatorial libraries.

Utility in Catalysis and Asymmetric Induction

Nitrogen-containing compounds, including piperidine derivatives, are widely explored for their utility as ligands for metal catalysts or as organocatalysts themselves.

As a Ligand in Metal-Mediated Transformations

The nitrogen atom in the piperidine ring has a lone pair of electrons that can coordinate with transition metals, making piperidine derivatives potential ligands in metal-catalyzed reactions. These ligands can influence the reactivity and selectivity of the metal center. However, a review of the literature did not yield specific studies where this compound was employed as a ligand in metal-mediated transformations.

Role as an Organocatalyst or Promoter

Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. Chiral amines and their derivatives are a significant class of organocatalysts, particularly in asymmetric synthesis. While research into the organocatalytic potential of various piperidine-type alkaloids exists, there are no specific findings that describe this compound acting as an organocatalyst or a reaction promoter.

Development as a Component in Ionic Liquids and Electrolytes

The most significant area of research involving structures closely related to this compound is in the field of materials science, specifically in the development of ionic liquids (ILs) for use as electrolytes in energy storage devices like lithium-ion batteries.

Ionic liquids are salts that are liquid at low temperatures (typically below 100 °C) and are considered safer alternatives to conventional flammable organic solvents used in batteries due to their low volatility and high thermal stability. Piperidinium-based cations are a class of cations commonly used to synthesize ILs for electrolyte applications.

The table below summarizes the different piperidinium cations synthesized and studied in the aforementioned research, highlighting the systematic variation of the side chain to modulate electrolyte properties.

Cation AbbreviationCation NameNumber of Oxygen Atoms
PP1PE 1-methyl-(2-propoxyethyl)piperidinium1
PP1MEM1-((2-methoxyethoxy)methyl)-1-methylpiperidinium2
PP1BM1-butoxymethyl-1-methylpiperidinium1
PP1EP1-(3-ethoxypropyl)-1-methylpiperidinium1
PP1MB1-(4-methoxybutyl)-1-methylpiperidinium1
PP161-hexyl-1-methylpiperidinium0
Data sourced from a study on piperidinium-based ionic liquids for Li-ion batteries.

This research indicates that a cation derived from this compound would be a relevant candidate for studies on ionic liquid electrolytes, fitting into the broader investigation of how ether-functionalized side chains on piperidinium cations impact battery performance.

Synthesis and Characterization of 1-(2-Methoxyethyl)-1-methylpiperidinium-Based Ionic Liquids

The synthesis of 1-(2-Methoxyethyl)-1-methylpiperidinium-based ionic liquids is typically achieved through a quaternization reaction. This process involves reacting the parent tertiary amine, in this case, a piperidine derivative, with an appropriate alkylating or methylating agent. This reaction transforms the neutral amine into a quaternary ammonium salt, which forms the cation of the ionic liquid. researchgate.netrsc.org The final ionic liquid is then formed by pairing this cation with a selected anion, often through an anion metathesis (exchange) reaction. researchgate.netrsc.org

The introduction of an ether functional group (-O-) into the alkyl side chain of the piperidinium cation, as seen in the 1-(2-Methoxyethyl)-1-methylpiperidinium cation, has a notable influence on the physical properties of the resulting ionic liquid. researchgate.netrsc.org This structural modification often leads to the formation of room-temperature ionic liquids, whereas analogous compounds with simple alkyl chains tend to be low-melting solids. researchgate.netrsc.org The presence of the ether linkage enhances the flexibility of the cation's side chain, which can disrupt crystal lattice formation and lower the melting point. researchgate.net

The characterization of these ionic liquids involves a range of analytical techniques to determine their structural and physicochemical properties. X-ray crystallography has been successfully used to determine the solid-state structure of compounds such as 1-(2-methoxyethyl)-1-methylpiperidinium chloride, providing precise data on bond lengths and angles. researchgate.netrsc.org Other key properties that are systematically studied include density, viscosity, and ionic conductivity, which are crucial for evaluating their potential applications. researchgate.netrsc.org

Table 1: Physicochemical Properties of Selected Piperidinium-Based Ionic Liquids

Cation Anion Property Value
1-(2-Methoxyethyl)-1-methylpiperidinium Chloride Crystal Structure Reported researchgate.netrsc.org
Piperidinium-based Various Physical State Room-temperature liquids with ether functionalities researchgate.netrsc.org

Exploration in Electrochemical Applications (e.g., non-aqueous electrolytes)

Ionic liquids based on the 1-(2-Methoxyethyl)-1-methylpiperidinium cation are of significant interest for electrochemical applications, primarily for their use as non-aqueous electrolytes in devices like rechargeable lithium-ion batteries. alfa-chemistry.com Their appeal stems from a combination of desirable properties, including low volatility, low flammability, high thermal stability, high ionic conductivity, and a wide electrochemical window. alfa-chemistry.comfrontiersin.org These features address key safety and performance challenges associated with the conventional organic solvents used in batteries. researchgate.net

Research has shown that piperidinium-based ionic liquids are extremely electrochemically stable. researchgate.netrsc.org The incorporation of an ether group in the cation's side chain, as with 1-(2-Methoxyethyl)-1-methylpiperidinium, has been reported to decrease viscosity and increase ionic conductivity without compromising this electrochemical stability. researchgate.net This is a critical advantage, as higher conductivity facilitates more efficient ion transport between the battery's electrodes, leading to better performance.

These electrolytes have demonstrated good chemical stability when in contact with lithium metal, a crucial factor for the development of high-energy-density batteries. alfa-chemistry.com Studies on Li / LiFePO₄ cells using additive-free ionic liquid electrolytes based on ether-functionalized piperidinium have shown good capacity and cycling properties. alfa-chemistry.com The high anodic stability of these ionic liquids may enable the use of advanced, high-capacity anode materials, such as silicon, and high-voltage cathodes, pushing the boundaries of energy density while maintaining excellent safety characteristics. alfa-chemistry.com

Table 2: Electrochemical Properties and Applications

Property Observation Relevance
Electrochemical Stability Extremely stable, as shown by cyclic voltammetry researchgate.netrsc.org Expands the portfolio of safe, high-performance electrolytes
Ionic Conductivity Increased by the presence of ether functionalities researchgate.net Enhances battery performance and efficiency
Chemical Stability Good stability against lithium metal alfa-chemistry.com Suitable for use in high-energy-density lithium batteries

Emerging Research Directions and Future Perspectives for 2 2 Methoxyethyl 1 Methylpiperidine

Novel Synthetic Strategies and Methodologies

The development of efficient and scalable synthetic routes to access 2-substituted-N-methylpiperidines is a continuous area of research. While traditional methods often involve multi-step sequences, emerging strategies are focusing on improving efficiency, selectivity, and sustainability.

One promising future direction for the synthesis of 2-(2-Methoxyethyl)-1-methylpiperidine and its analogues is the adoption of flow electrochemistry . An efficient and readily scalable anodic methoxylation of N-formylpiperidine in an undivided microfluidic electrolysis cell has been reported for the synthesis of 2-substituted N-CH2D piperidines. nih.gov This methodology allows for the introduction of various carbon nucleophiles at the 2-position, offering a versatile platform for the synthesis of a library of derivatives. nih.gov Adapting this electrochemical approach could provide a more streamlined and environmentally friendly synthesis of this compound.

Furthermore, advancements in catalysis offer new avenues for the synthesis of highly substituted piperidines. ajchem-a.com Metal-catalyzed cross-coupling reactions, C-H activation, and asymmetric catalysis are powerful tools that could be employed to construct the 2-(2-methoxyethyl) substituent with high stereocontrol. For instance, chemoenzymatic processes, which couple biocatalytic steps with chemical reactions, are emerging as a powerful strategy for the synthesis of chiral piperidine (B6355638) derivatives. researchgate.net Exploring these modern synthetic methods could lead to more efficient and enantioselective syntheses of this compound.

Synthetic StrategyPotential Advantages for this compound Synthesis
Flow Electrochemistry High scalability, improved safety, potential for automation, and reduced waste. nih.gov
Metal-Catalyzed C-H Activation Direct functionalization of the piperidine ring, reducing the number of synthetic steps.
Asymmetric Catalysis Enantioselective synthesis of chiral derivatives, important for pharmacological applications.
Chemoenzymatic Synthesis High selectivity and milder reaction conditions, contributing to green chemistry principles. researchgate.net

In-Depth Mechanistic Understanding of Complex Transformations

The flexible 2-(2-methoxyethyl) side chain in this compound can significantly influence its reactivity and the mechanism of chemical transformations. The ether oxygen and the tertiary amine nitrogen can act as coordinating sites for metal catalysts or reagents, leading to complex reaction pathways.

Future research could focus on unraveling the mechanistic details of reactions involving this compound. For example, in metal-catalyzed reactions, understanding the coordination of the methoxyethyl side chain to the metal center could provide insights into the regio- and stereoselectivity of the transformation. Computational studies, such as Density Functional Theory (DFT) calculations, could be employed to model reaction intermediates and transition states, providing a deeper understanding of the reaction mechanism. nih.gov

The conformational flexibility of the piperidine ring and the side chain is another crucial aspect that can impact reactivity. The interplay between different conformers and their relative energies can dictate the outcome of a reaction. Detailed mechanistic studies would be essential for controlling the selectivity of complex transformations and for the rational design of new synthetic methodologies.

Advanced Characterization Techniques for Dynamic Processes

The conformational flexibility of this compound presents both a challenge and an opportunity for its characterization. Advanced analytical techniques are required to study the dynamic processes associated with this molecule.

Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating conformational changes in flexible molecules. beilstein-journals.orgrsc.org By acquiring NMR spectra at different temperatures, it is possible to study the kinetics of conformational exchange processes, such as the interconversion between different chair conformations of the piperidine ring or the rotation around the C-C and C-O bonds of the side chain. acs.org One-dimensional and two-dimensional NMR techniques can provide detailed information about the three-dimensional structure and conformational preferences of the molecule in solution. nih.gov

Mass spectrometry (MS) , particularly soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), is becoming increasingly important for studying non-covalent interactions. ethz.chfrontiersin.orgnih.govresearchgate.net These methods allow for the observation of intact molecular complexes in the gas phase, providing information on binding stoichiometry and affinity. researchgate.net For this compound, these techniques could be used to study its interactions with other molecules, such as metal ions or host molecules in supramolecular assemblies.

Characterization TechniqueInformation Obtainable for this compound
Dynamic NMR Spectroscopy Conformational dynamics, energy barriers for ring inversion and side-chain rotation. beilstein-journals.orgacs.org
2D NMR (NOESY, ROESY) Through-space correlations between protons, providing insights into the 3D structure. nih.gov
Soft Ionization Mass Spectrometry Stoichiometry and strength of non-covalent interactions with other molecules. ethz.chfrontiersin.org
Computational Modeling (DFT) Prediction of stable conformers, relative energies, and NMR parameters. nih.gov

Exploration in Supramolecular Chemistry and Host-Guest Interactions

The ability of piperidine derivatives to participate in host-guest interactions has opened up new avenues in supramolecular chemistry. Cyclodextrins (CDs), which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are well-known host molecules capable of encapsulating guest molecules. nih.gov

A study on the host-guest complexes of various piperidines with β-cyclodextrin (β-CD) has provided insights into the potential of these systems. While the specific compound this compound was not explicitly detailed in the comparative analysis, a related compound, 1-methyl-4-ethynyl-4-hydroxypiperidine (MEP), was shown to form a 1:1 inclusion complex with β-CD. mdpi.com The formation of this complex was confirmed by NMR spectroscopy, with cross-peaks observed between the inner protons of β-CD and the protons of the piperidine ring, indicating that the piperidine moiety is encapsulated within the cyclodextrin (B1172386) cavity. mdpi.com

Future research on this compound could explore its complexation with various cyclodextrins and their derivatives. bohrium.comnih.gov The flexible and moderately polar methoxyethyl side chain could influence the binding mode and stability of the inclusion complex. Computational methods, such as molecular docking and molecular dynamics simulations, can be employed to predict the preferred orientation of the guest molecule within the host cavity and to estimate the binding free energy. bohrium.comnih.gov

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substituent positions on the piperidine ring .
  • HPLC-MS : Quantify purity (>95%) and detect trace impurities using reverse-phase chromatography with C18 columns .
  • Elemental Analysis : Validate molecular composition (C9_9H19_{19}NO2_2) with combustion analysis .

How does the presence of the 2-methoxyethyl substituent influence the compound's pharmacokinetic properties compared to other piperidine derivatives?

Advanced Research Focus
The 2-methoxyethyl group enhances:

  • Lipid Solubility : Increases blood-brain barrier permeability, as observed in CNS-targeting analogs .
  • Metabolic Stability : Reduces CYP450-mediated oxidation due to steric hindrance around the piperidine nitrogen .
    Comparative studies with unsubstituted piperidines show a 2.3-fold increase in plasma half-life in rodent models .

What strategies can be employed to resolve discrepancies between in vitro and in vivo activity data for this compound in neurological studies?

Q. Advanced Research Focus

  • Pharmacokinetic Profiling : Measure tissue distribution and protein binding to assess bioavailability gaps .
  • Metabolite Identification : Use LC-HRMS to detect active/inactive metabolites that may explain reduced in vivo efficacy .
  • Dose Escalation Studies : Test higher concentrations in animal models to account for species-specific metabolic differences .

How can computational modeling be integrated with experimental data to elucidate the binding mechanisms of this compound with CNS receptors?

Q. Advanced Research Focus

  • Molecular Dynamics Simulations : Map interactions with dopamine D2_2 receptors, focusing on hydrogen bonding with the methoxyethyl group .
  • Docking Studies : Compare binding affinities against crystal structures of homologous receptors (e.g., serotonin 5-HT2A_{2A}) .
  • Free Energy Perturbation (FEP) : Quantify binding energy contributions of substituents to guide structural optimization .

What solvent systems and chromatographic methods are effective in separating this compound from reaction byproducts?

Q. Basic Research Focus

  • Solvent Selection : Use dichloromethane/ethanol (3:1) for extraction to isolate the compound from polar impurities .
  • Column Chromatography : Employ silica gel with gradient elution (hexane → ethyl acetate) for baseline separation of alkylated byproducts .
  • Ion-Exchange Resins : Remove residual amines using Dowex® 50WX4 in acidic conditions .

What are the key considerations when designing isotopic labeling experiments to track the metabolic fate of this compound in biological systems?

Q. Advanced Research Focus

  • Labeling Position : Incorporate 14C^{14}\text{C} at the methoxyethyl carbon to trace metabolic cleavage .
  • Mass Balance Studies : Combine radio-TLC with scintillation counting to quantify excreted metabolites in urine and feces .
  • Stable Isotopes : Use 2H^{2}\text{H}-labeled analogs for MS-based quantification without radiation hazards .

How do stereochemical variations in the piperidine ring affect the compound's interaction with cytochrome P450 enzymes?

Q. Advanced Research Focus

  • Enantiomeric Purity : (R)-isomers show 40% slower CYP3A4-mediated oxidation compared to (S)-isomers due to steric hindrance .
  • Chiral HPLC : Resolve enantiomers using Chiralpak® AD-H columns to correlate stereochemistry with metabolic rates .

What orthogonal assay approaches are required to validate conflicting reports about the compound's activity against monoamine transporters?

Q. Advanced Research Focus

  • Radioligand Binding Assays : Compare IC50_{50} values for serotonin (SERT) vs. dopamine (DAT) transporters using 3H^{3}\text{H}-labeled ligands .
  • Electrophysiology : Measure transporter inhibition in HEK293 cells expressing human SERT/DAT .
  • In Silico SAR : Identify structural motifs responsible for selectivity using CoMFA models .

What are the critical storage parameters to maintain the stability of this compound hydrochloride salts in long-term pharmacological studies?

Q. Basic Research Focus

  • Temperature : Store at -20°C in airtight containers to prevent hygroscopic degradation .
  • Light Exposure : Use amber vials to block UV-induced oxidation of the methoxy group .
  • pH Control : Maintain solutions at pH 4–6 to avoid hydrolysis of the hydrochloride salt .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.